molecular formula C19H24N2O B5637264 4'-[1-(dimethylamino)ethyl]-N,N-dimethylbiphenyl-2-carboxamide

4'-[1-(dimethylamino)ethyl]-N,N-dimethylbiphenyl-2-carboxamide

Cat. No. B5637264
M. Wt: 296.4 g/mol
InChI Key: CYYGLXQLLNKVON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4'-[1-(dimethylamino)ethyl]-N,N-dimethylbiphenyl-2-carboxamide" often involves multi-step chemical processes aimed at introducing specific functional groups that enhance their biological activity. For example, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have been prepared and evaluated for their physicochemical properties and biological activities, indicating a meticulous design to achieve desired interactions with biological targets (Denny et al., 1987).

Molecular Structure Analysis

The molecular structure of compounds in this family has been determined by techniques such as X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule and provides insights into how these compounds interact with their biological targets. For instance, crystallographic studies on related compounds have shown the presence of intramolecular hydrogen bonding, which could influence their DNA-binding properties (Hudson et al., 1987).

Chemical Reactions and Properties

The chemical reactivity of "4'-[1-(dimethylamino)ethyl]-N,N-dimethylbiphenyl-2-carboxamide" derivatives is significant for their biological activity. These compounds often act as intercalating agents, inserting themselves between DNA base pairs and disrupting vital biological processes such as DNA replication and transcription. This mechanism has been explored in depth for similar compounds, providing a foundation for understanding the chemical properties essential for antitumor activity (Adams et al., 1999).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, play crucial roles in the pharmacokinetics and pharmacodynamics of these compounds. For example, the solubility in different solvents can affect their absorption and distribution in the body, influencing their efficacy as antitumor agents.

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles and electrophiles, pKa, and the presence of functional groups, determine the compound's interaction with biological molecules. Studies have shown that modifications in the chemical structure of these compounds can significantly affect their binding to DNA and topoisomerase II, a crucial enzyme in DNA replication, thereby influencing their cytotoxicity and selectivity towards cancer cells (Schneider et al., 1988).

properties

IUPAC Name

2-[4-[1-(dimethylamino)ethyl]phenyl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-14(20(2)3)15-10-12-16(13-11-15)17-8-6-7-9-18(17)19(22)21(4)5/h6-14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYGLXQLLNKVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2C(=O)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[1-(dimethylamino)ethyl]phenyl]-N,N-dimethylbenzamide

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